molecular formula C10H8BrIO4 B3240205 Dimethyl 5-bromo-2-iodoisophthalate CAS No. 1428236-23-0

Dimethyl 5-bromo-2-iodoisophthalate

Cat. No.: B3240205
CAS No.: 1428236-23-0
M. Wt: 398.98 g/mol
InChI Key: ZDTIMZRONIOKRH-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Diesters

Halogenated aromatic esters are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and polymers. google.comnumberanalytics.com The presence of both ester and halogen functional groups provides multiple reaction sites for chemical modification. Aromatic esters can undergo reactions such as hydrolysis and reduction, while the halogen atoms act as versatile handles for carbon-carbon and carbon-heteroatom bond formation. numberanalytics.com

Simpler analogs, such as Dimethyl 5-bromoisophthalate and Dimethyl 5-iodoisophthalate, are well-documented intermediates. chemicalbook.comnih.gov For instance, Dimethyl 5-bromoisophthalate is used as a pharmaceutical intermediate. chemicalbook.comthermofisher.com The synthesis of such compounds is often straightforward; for example, Dimethyl 5-bromoisophthalate can be prepared by the esterification of 5-bromoisophthalic acid with methanol (B129727) in the presence of an acid catalyst. chemicalbook.com The introduction of halogens onto the aromatic ring, however, can be challenging for compounds with electron-withdrawing groups like esters, often requiring specific conditions to achieve good yields and selectivity. google.com

Significance of Dual Halogen Functionalization in Aromatic Systems

The incorporation of two different halogen atoms—in this case, bromine and iodine—onto a single aromatic ring is of particular strategic importance in organic synthesis. The C-I and C-Br bonds exhibit different reactivity profiles, primarily due to the variance in their bond strengths and the polarizability of the halogen atoms. The C-I bond is generally more reactive than the C-Br bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).

This differential reactivity allows for selective, sequential functionalization of the aromatic core. A reaction can be performed at the more reactive C-I position while leaving the C-Br bond intact for a subsequent, different transformation under more forcing conditions. This strategic approach enables the controlled and efficient construction of highly complex and substituted aromatic structures from a single, versatile starting material. Furthermore, the presence of halogens can induce specific intermolecular interactions, known as halogen bonds, where the halogen atom acts as a Lewis acid. acs.org This interaction is increasingly being utilized as a tool in crystal engineering and the design of supramolecular assemblies. acs.orgrsc.org

Strategic Importance of Isophthalate (B1238265) Scaffolds in Organic Synthesis

In medicinal and materials chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. nih.gov The isophthalate framework, with its 1,3-substitution pattern on the benzene (B151609) ring, provides a rigid and well-defined angular geometry. This fixed spatial arrangement of substituents is crucial for designing molecules that can fit into specific binding pockets of proteins or self-assemble into predictable, higher-order structures. nih.govresearchgate.net

The isophthalate scaffold is a common feature in various functional materials and serves as a key building block for more complex molecular architectures. google.comacs.org Its derivatives are important intermediates for a range of products, including polymer modifiers and agricultural chemicals. google.com The combination of the rigid isophthalate core with the reactive handles provided by the dual halogenation in Dimethyl 5-bromo-2-iodoisophthalate creates a powerful synthon for building diverse and complex chemical entities.

Overview of Research Trajectories for this compound

Given the structural features of this compound, its primary research trajectory lies in its application as a versatile building block in synthetic organic chemistry. The presence of two ester groups and two different halogen atoms on a rigid scaffold makes it an ideal candidate for the synthesis of complex molecules through programmed, site-selective reactions.

Key potential research directions include:

Sequential Cross-Coupling Reactions: Exploiting the differential reactivity of the C-I and C-Br bonds to introduce two different substituents onto the aromatic ring in a controlled, stepwise manner. This would allow for the synthesis of highly substituted, non-symmetrical aromatic compounds that are difficult to access through other methods.

Synthesis of Heterocyclic Systems: Using the ortho- and meta-positioned functional groups as anchor points for annulation reactions to construct novel polycyclic and heterocyclic scaffolds. Such scaffolds are of high interest in medicinal chemistry. acs.org

Development of Functional Materials: The rigid, well-defined geometry of the isophthalate core, combined with the potential for extensive functionalization, makes it a promising monomer for the synthesis of novel polymers, metal-organic frameworks (MOFs), and other functional materials with tailored electronic or photophysical properties.

Library Synthesis for Drug Discovery: The molecule could serve as a starting platform for the generation of a library of diverse compounds for screening against biological targets. The ability to selectively introduce different groups at the bromine and iodine positions allows for systematic exploration of the chemical space around the isophthalate scaffold. researchgate.netmdpi.com

In essence, this compound represents a highly functionalized and strategically designed molecule poised for application in advanced organic synthesis and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 5-bromo-2-iodobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrIO4/c1-15-9(13)6-3-5(11)4-7(8(6)12)10(14)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTIMZRONIOKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1I)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrIO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167755
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-2-iodo-, 1,3-dimethyl ester
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Molecular Weight

398.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428236-23-0
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-2-iodo-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428236-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-2-iodo-, 1,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Dimethyl 5 Bromo 2 Iodoisophthalate

Precursor Synthesis and Regioselective Halogenation Strategies

The synthesis of Dimethyl 5-bromo-2-iodoisophthalate is contingent upon the successful preparation of its carboxylic acid precursor, 5-bromo-2-iodoisophthalic acid, or the regioselective halogenation of a suitable isophthalate (B1238265) substrate.

Synthesis of 5-Bromo-2-iodoisophthalic Acid and Related Carboxylic Acid Precursors

One established route is the bromination of isophthalic acid. However, the presence of two electron-withdrawing carboxyl groups makes electrophilic substitution challenging. google.com A patented method overcomes this by using bromine in a solvent containing sulfur trioxide, such as fuming sulfuric acid. google.comgoogle.com This medium enhances the electrophilicity of bromine, allowing for the formation of 5-bromoisophthalic acid in high yield and selectivity. google.comgoogle.com

Following the synthesis of 5-bromoisophthalic acid, the next step would be the introduction of an iodine atom at the C-2 position. A plausible route for this transformation is through a Sandmeyer-type reaction, starting from an amino-substituted precursor. For example, the synthesis of the related 5-bromo-2-iodobenzoic acid begins with 2-amino-5-bromobenzoic acid. nbinno.comchemicalbook.com This precursor undergoes diazotization with sodium nitrite (B80452) and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine. chemicalbook.com A similar strategy could theoretically be applied to an amino-bromoisophthalic acid derivative to yield the desired 5-bromo-2-iodoisophthalic acid.

A summary of a representative synthesis for a related precursor is shown below:

Precursor SynthesisReagents & ConditionsProductYield
Diazotization & Iodination1. 2-Amino-5-bromobenzoic acid, NaNO₂, HCl, H₂O, 0-40°C, 3h. 2. KI, H₂SO₄, H₂O, 90°C, 1.33h.5-Bromo-2-iodobenzoic acid87% chemicalbook.com

Esterification Protocols for this compound

Once the 5-bromo-2-iodoisophthalic acid precursor is obtained, the final step is the conversion of the two carboxylic acid groups to their corresponding methyl esters. This is a standard esterification reaction. A common and effective method involves treating the crude bromoisophthalic acid with a lower alcohol, such as methanol (B129727), in the presence of an acid catalyst. google.com Catalysts like sulfuric acid or p-toluenesulfonic acid are typically used for this purpose. google.com This process not only yields the desired dimethyl ester but also serves as a purification step, as the ester can be separated from unreacted starting materials and byproducts through distillation. google.com

Ortho-Directed Metalation and Halogenation Approaches

Directed ortho-metalation (DoM) offers a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org The principle involves using a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium. wikipedia.orgyoutube.com This coordination facilitates the deprotonation of the adjacent ortho-position, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile, such as a halogen source, to introduce a substituent exclusively at the ortho-position. wikipedia.org

In the context of isophthalates, the ester groups themselves could potentially act as directing groups. However, the more common approach involves using more powerful DMGs like amides. wikipedia.org For instance, one could synthesize the N,N,N',N'-tetraethylisophthalamide derivative of 5-bromoisophthalic acid. The amide groups would strongly direct lithiation to the C-2 position. Subsequent quenching with an iodine source (e.g., I₂) would introduce the iodine atom regioselectively. The final step would involve the hydrolysis of the amides back to carboxylic acids followed by esterification.

Alternative Halogenation Pathways

Beyond the precursor-first approach, alternative strategies involve introducing the halogens at different stages of the synthesis, employing various halogenation techniques.

Electrophilic Halogenation Techniques for Isophthalates

Direct electrophilic halogenation of an isophthalate ester presents a challenge due to the deactivating nature of the ester groups. google.com Standard conditions for aromatic halogenation, such as Br₂ with a Lewis acid like FeBr₃, are often ineffective. youtube.com The electron-poor nature of the aromatic ring requires more potent electrophilic halogenating systems. masterorganicchemistry.com

As mentioned previously, a successful method for the bromination of isophthalic acid involves using bromine in fuming sulfuric acid. google.comgoogle.com This combination forms a highly reactive brominating species capable of overcoming the deactivation by the carboxyl groups. This approach provides a high yield of the 5-bromo product. google.com A similar strategy could be envisioned for iodination, although iodine is a less reactive halogen. masterorganicchemistry.com Activating agents or oxidants are often required to generate a sufficiently powerful iodine electrophile (I⁺) for reaction with deactivated rings. masterorganicchemistry.com

ReactionSubstrateReagentsKey Feature
Electrophilic BrominationIsophthalic AcidBromine, Fuming Sulfuric AcidFuming H₂SO₄ activates bromine for reaction with the deactivated ring. google.comgoogle.com

Decarboxylative Halogenation in Isophthalic Acid Derivatives

Decarboxylative halogenation, or halodecarboxylation, is a fundamental transformation that converts a carboxylic acid into an organic halide with the loss of carbon dioxide. nih.gov This method involves the cleavage of a carbon-carbon bond adjacent to the carboxyl group. nih.gov This approach could theoretically be applied to an isophthalic acid derivative. For example, one could start with a bromo-iodobenzenetricarboxylic acid. Selective decarboxylation of one of the three carboxylic acid groups could potentially lead to the desired 5-bromo-2-iodoisophthalic acid.

More recent advancements in this area include visible-light-induced radical decarboxylative functionalization. nih.govresearchgate.net These methods often operate under mild conditions and show excellent functional group tolerance. nih.gov An aliphatic carboxylic acid can be converted to the corresponding halide using iron salts as a catalyst under visible light. rsc.org While this specific protocol is for aliphatic acids, the underlying principles of radical generation from carboxylic acids could inspire new routes for aromatic systems. nih.govrsc.org

Optimization of Reaction Conditions and Yield Enhancement

A plausible and efficient route to this compound involves the synthesis of 5-bromoisophthalic acid or its dimethyl ester, followed by a directed iodination reaction.

Catalyst Systems and Reagent Selection

The selection of appropriate catalysts and reagents is paramount in the synthesis of the precursors to this compound.

In the bromination of dimethyl isophthalate, the choice of brominating agent and catalyst significantly impacts selectivity and yield. While methods using bromine trifluoride (BrF₃) have been reported, they often result in modest yields of around 55% and involve the use of a hazardous and expensive reagent. google.com A more practical approach involves the use of bromine in the presence of fuming sulfuric acid. google.com This method, while effective, requires careful control of the concentration of sulfur trioxide in the fuming sulfuric acid to favor the formation of the desired monobrominated product. google.com

For the esterification of the isophthalic acid precursors, a strong acid catalyst is typically employed. Concentrated sulfuric acid is a common and effective choice for this transformation. chemicalbook.com For instance, the esterification of 5-bromoisophthalic acid can be achieved in high yield (89%) by refluxing with methanol and a catalytic amount of concentrated sulfuric acid. chemicalbook.com Alternatively, p-toluenesulfonic acid can also be utilized as the acid catalyst for the diesterification process. google.com

The iodination step to form the 2-iodo derivative can be approached via a Sandmeyer-type reaction on an amino-substituted precursor. The synthesis of 5-Bromo-2-iodobenzoic acid, a closely related structure, is achieved by the diazotization of 2-Amino-5-bromobenzoic acid with sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide. chemicalbook.com This suggests that a similar strategy starting from Dimethyl 5-bromo-2-aminoisophthalate could be a viable route to the target molecule.

Solvent Effects and Reaction Parameter Tuning

The choice of solvent and the fine-tuning of reaction parameters such as temperature and reaction time are crucial for optimizing the synthesis of this compound and its intermediates.

In the bromination of isophthalic acid derivatives, the reaction is typically carried out under heating, often under pressure, at temperatures ranging from 100°C to 160°C. google.com The solvent system, in this case, fuming sulfuric acid, plays a dual role as both a solvent and a catalyst.

For the esterification of 5-bromoisophthalic acid, methanol is used as both the solvent and the reagent. The reaction is typically carried out at reflux for several hours to ensure complete conversion. chemicalbook.com Subsequent purification often involves precipitation in water and washing to remove the acid catalyst and any unreacted starting material. chemicalbook.com

The diazotization-iodination sequence for the introduction of the iodine atom is highly dependent on temperature control. The initial diazotization is performed at low temperatures (0°C) to ensure the stability of the diazonium salt. chemicalbook.com The subsequent iodination with potassium iodide is then carried out at an elevated temperature (90°C) to drive the reaction to completion. chemicalbook.com The solvent for this process is typically water. chemicalbook.com

The following table summarizes the reaction parameters for the synthesis of a key precursor, Dimethyl 5-bromoisophthalate:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
5-Bromoisophthalic acidMethanol, Sulfuric acidMethanolReflux689 chemicalbook.com
Dimethyl isophthalateBromine, Fuming sulfuric acid (10 wt%)Fuming sulfuric acid120749.3 google.com
Isophthalic acidBromine, Fuming sulfuric acid (30 wt%)Fuming sulfuric acid15022- google.com

Novel Synthetic Approaches and Green Chemistry Considerations

While traditional synthetic methods provide viable routes to this compound, there is a growing interest in developing more sustainable and efficient "green" methodologies.

One area of consideration is the reduction of hazardous reagents and waste. The use of bromine trifluoride, for example, is a significant environmental and safety concern. google.com The alternative use of bromine with fuming sulfuric acid, while more industrially viable, still generates acidic waste streams that require neutralization.

Future research may focus on the development of solid acid catalysts or recyclable catalytic systems for both the bromination and esterification steps. This would minimize waste and simplify product purification.

Another green chemistry consideration is the choice of solvents. While many of the current procedures utilize traditional organic solvents or strong acids, the development of synthetic routes in more environmentally benign solvents such as water, supercritical fluids, or ionic liquids would represent a significant advancement.

Reactivity and Mechanistic Investigations of Dimethyl 5 Bromo 2 Iodoisophthalate

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms on the isophthalate (B1238265) backbone allows for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of new carbon-carbon bonds and are widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org In the case of Dimethyl 5-bromo-2-iodoisophthalate, the significant difference in reactivity between the C-I and C-Br bonds allows for selective coupling reactions. Generally, the C-I bond is more reactive and will undergo oxidative addition to the palladium(0) catalyst under milder conditions than the C-Br bond. libretexts.org This chemoselectivity enables the sequential introduction of different aryl or vinyl groups.

Researchers have utilized this reactivity difference to perform sequential cross-coupling reactions in a one-pot procedure by adjusting the reaction conditions, such as temperature, after the initial coupling at the iodine center is complete. nih.gov For instance, a Suzuki-Miyaura coupling can be performed selectively at the 2-position (iodine) using a suitable palladium catalyst and base. Following the completion of this first coupling, a second boronic acid can be added, and the temperature increased to facilitate the coupling at the 5-position (bromine). nih.gov The choice of catalyst and ligands can also influence the selectivity and efficiency of these reactions. nih.govnih.gov

Table 1: Suzuki-Miyaura Coupling Reaction Parameters

FeatureDetails
Catalyst Typically palladium-based, e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine (B1218219) ligands. nih.gov
Boron Reagent Arylboronic acids, vinylboronic acids, or their corresponding esters.
Base Carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), or hydroxides (e.g., NaOH).
Solvent Toluene, dioxane, DMF, or aqueous mixtures.
Selectivity The C-I bond is significantly more reactive than the C-Br bond, allowing for selective initial coupling at the iodine position. nih.gov

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net For this compound, the more reactive C-I bond allows for selective alkynylation at the 2-position.

This selective functionalization is valuable for the synthesis of substituted alkynyl arenes, which are important intermediates in medicinal chemistry and materials science. researchgate.net By carefully controlling the reaction conditions, it is possible to isolate the mono-alkynylated product, which can then be subjected to a second cross-coupling reaction at the less reactive bromine site.

Table 2: Sonogashira Coupling Reaction Overview

ParameterDescription
Catalyst System A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). researchgate.net
Alkyne A terminal alkyne (RC≡CH).
Base An amine base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). researchgate.net
Solvent Typically DMF, THF, or toluene.
Chemoselectivity Preferential coupling occurs at the more reactive C-I bond.

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov This palladium-catalyzed reaction is a versatile tool for the formation of carbon-carbon bonds. organic-chemistry.org In the context of this compound, the Heck reaction can be employed to introduce alkenyl substituents.

Similar to other cross-coupling reactions, the C-I bond exhibits higher reactivity, allowing for selective vinylation at the 2-position. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer of the resulting alkene. thieme-connect.de

Table 3: Heck Reaction General Conditions

ComponentDetails
Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)₂) or other palladium sources. nih.gov
Alkene Electron-deficient alkenes such as acrylates, styrenes, and acrylonitriles.
Base Triethylamine, potassium carbonate, or sodium acetate.
Solvent Polar aprotic solvents like DMF, NMP, or acetonitrile.
Selectivity The reaction preferentially occurs at the C-I bond.

The Stille coupling reaction pairs an organotin compound with an organic halide in the presence of a palladium catalyst. organic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org For this compound, the Stille coupling offers another avenue for selective functionalization.

The reactivity trend of the halogens remains consistent, with the C-I bond being more susceptible to oxidative addition to the palladium catalyst. wikipedia.org This allows for the selective introduction of various organic groups (alkyl, vinyl, aryl, etc.) from the organostannane reagent at the 2-position.

Table 4: Stille Coupling Reaction Parameters

ParameterDescription
Catalyst Palladium complexes such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.
Organotin Reagent R-Sn(Alkyl)₃, where R can be aryl, vinyl, or alkyl. wikipedia.org
Solvent THF, toluene, or DMF.
Additives In some cases, additives like LiCl can accelerate the reaction. organic-chemistry.org
Reactivity Order I > Br >> Cl.

The Kumada and Negishi couplings are powerful cross-coupling reactions that utilize organomagnesium (Grignard) and organozinc reagents, respectively.

The Kumada coupling , one of the earliest transition metal-catalyzed cross-coupling reactions, typically employs nickel or palladium catalysts to couple Grignard reagents with organic halides. wikipedia.orgorganic-chemistry.org Given the high reactivity of Grignard reagents, careful control of reaction conditions would be necessary to achieve selective coupling with this compound. The general reactivity trend suggests that the C-I bond would react preferentially.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net Organozinc reagents are generally more tolerant of functional groups than Grignard reagents. This reaction could potentially be used for the selective functionalization of this compound, again with the expectation of higher reactivity at the C-I bond.

The differential reactivity between the bromine and iodine substituents in this compound is a cornerstone of its utility in sequential cross-coupling reactions. The underlying principle lies in the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more readily undergoes oxidative addition to the low-valent transition metal catalyst (typically Pd(0) or Ni(0)), which is the rate-determining step in many cross-coupling catalytic cycles. libretexts.org

This reactivity difference allows for a stepwise functionalization strategy. The first coupling reaction is performed under conditions mild enough to selectively cleave the C-I bond while leaving the C-Br bond intact. Subsequently, the reaction conditions can be made more forcing (e.g., by increasing the temperature, changing the catalyst or ligand) to induce the second coupling reaction at the less reactive C-Br bond. nih.gov This orthogonal reactivity provides a powerful tool for the synthesis of highly substituted and complex aromatic compounds from a single, readily available starting material.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-withdrawing nature of the two dimethyl ester groups on the aromatic ring of this compound activates it towards nucleophilic aromatic substitution (SNAr). This activation is a consequence of the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

Direct Nucleophilic Displacement of Halogens

In principle, a strong nucleophile can directly displace either the bromo or the iodo substituent. The relative reactivity of the halogens in SNAr reactions is often counterintuitive, with fluoride (B91410) being the most easily displaced, followed by chloride, bromide, and iodide. This trend is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and facilitates the initial attack of the nucleophile, the rate-determining step of the reaction.

Given the two halogen substituents on this compound, the bromo group at the 5-position is generally expected to be more susceptible to direct nucleophilic displacement than the iodo group at the 2-position. This is due to the greater electronegativity of bromine compared to iodine, leading to a more polarized C-Br bond. However, steric hindrance from the adjacent ester group at the 1-position could potentially influence the accessibility of the C-Br bond to incoming nucleophiles.

Generation and Reactivity of Arynes from this compound

The presence of a halogen ortho to a hydrogen atom allows for the potential formation of a highly reactive aryne intermediate upon treatment with a strong base. In the case of this compound, the iodo group at the 2-position is adjacent to a hydrogen atom at the 6-position. Treatment with a strong, non-nucleophilic base, such as sodium amide (NaNH2) or lithium diisopropylamide (LDA), could lead to the elimination of hydrogen iodide (HI) and the formation of a 4-bromo-2,3-dicarbomethoxybenzyne intermediate.

This aryne intermediate is highly electrophilic and will readily react with any available nucleophiles or undergo cycloaddition reactions. The regioselectivity of nucleophilic addition to this unsymmetrical aryne would be influenced by the electronic effects of the bromo and ester substituents.

Metal-Halogen Exchange Reactions and Organometallic Intermediate Formation

Metal-halogen exchange is a common method for the preparation of organometallic reagents. The rate of this exchange generally follows the trend I > Br > Cl. nih.gov Consequently, in this compound, the iodine atom at the 2-position is expected to undergo metal-halogen exchange preferentially.

Treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures would likely result in the selective formation of a 2-lithio-5-bromoisophthalate intermediate. This organolithium species is a powerful nucleophile and can be trapped with various electrophiles to introduce new functional groups at the 2-position.

Table 1: Predicted Outcome of Metal-Halogen Exchange Reactions

ReagentPredicted Major Intermediate
n-ButyllithiumDimethyl 5-bromo-2-lithioisophthalate
t-ButyllithiumDimethyl 5-bromo-2-lithioisophthalate
Isopropylmagnesium chlorideDimethyl 5-bromo-2-(chloromagnesio)isophthalate

Reductive Dehalogenation Studies

The selective removal of one or both halogen atoms can be achieved through reductive dehalogenation. The relative ease of reduction of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. Therefore, it is anticipated that the iodo group in this compound can be selectively reduced in the presence of the bromo group under appropriate conditions.

Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a common method for the reductive dehalogenation of aryl halides. By carefully controlling the reaction conditions, such as hydrogen pressure and reaction time, selective deiodination can likely be achieved to yield Dimethyl 5-bromoisophthalate. More vigorous conditions would be required to remove the bromo group.

Table 2: Predicted Products of Reductive Dehalogenation

Reagent/ConditionsMajor Product
H2, Pd/C (mild conditions)Dimethyl 5-bromoisophthalate
H2, Pd/C (forcing conditions)Dimethyl isophthalate
Zn, AcOHDimethyl 5-bromoisophthalate or Dimethyl isophthalate

Functional Group Interconversions of Ester Moieties

The dimethyl ester groups of this compound can undergo typical ester reactions, such as hydrolysis and transesterification.

Hydrolysis: Treatment with a strong acid or base will hydrolyze the ester groups to the corresponding carboxylic acids. Basic hydrolysis, using a reagent like sodium hydroxide, would yield the disodium (B8443419) salt of 5-bromo-2-iodoisophthalic acid, which upon acidification would give the diacid.

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl groups for other alkyl groups. For example, heating the compound in ethanol (B145695) with a catalytic amount of sulfuric acid would result in the formation of Diethyl 5-bromo-2-iodoisophthalate.

This compound: A Key Component in Advanced Synthesis

This compound is a halogenated aromatic compound that serves as a crucial and versatile building block in the synthesis of a wide array of complex organic molecules and advanced materials. Its unique structure, featuring two ester groups and two different halogen substituents on a benzene (B151609) ring, allows for selective and sequential chemical transformations, making it a valuable tool for chemists in various fields.

Chemical and Physical Properties

PropertyValue
CAS Number 1428236-23-0
Molecular Formula C₁₀H₈BrIO₄
Molecular Weight 398.98 g/mol
Physical Form Solid
Purity 95-97%
Storage Keep in dark place, sealed in dry, room temperature. sigmaaldrich.com

Applications of this compound as a Versatile Synthetic Building Block

The strategic placement of bromo and iodo groups, along with the methyl ester functionalities, on the isophthalate framework provides multiple reaction sites. This allows for the construction of highly functionalized molecules with precise control over their architecture.

Construction of Polyfunctionalized Aromatic and Heterocyclic Systems

The distinct reactivity of the carbon-iodine and carbon-bromine bonds is a key feature of this compound, enabling chemists to perform selective cross-coupling reactions. This differential reactivity is fundamental to the synthesis of complex molecular structures.

The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acids, which can then be converted into a variety of other functional groups. This allows for the creation of a diverse range of isophthalate derivatives with tailored properties. For instance, the related compound, dimethyl 5-bromoisophthalate, is a known intermediate for modifiers of polymers like polyesters and polyamides. google.com

The presence of two different halogens allows for sequential and selective cross-coupling reactions, such as Suzuki or Sonogashira couplings. This enables the stepwise introduction of different aromatic or acetylenic groups, leading to the formation of extended π-conjugated systems. These systems are of significant interest for their potential applications in organic electronics and photonics.

Precursor for Advanced Materials and Ligands

The versatility of this compound extends to its use as a starting material for the synthesis of advanced materials with specific electronic, optical, or catalytic properties.

The di-functional nature of this molecule, with its two reactive halogen sites, makes it a suitable monomer for polymerization reactions. Through reactions like polycondensation, it can be incorporated into polymer chains, leading to materials with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

The isophthalate core can be modified to create sophisticated ligand scaffolds for metal catalysis. By introducing coordinating groups through reactions at the halogen positions, it is possible to design ligands with specific steric and electronic properties that can influence the activity and selectivity of metal catalysts in a variety of chemical transformations.

The dicarboxylic acid derived from this compound can serve as an organic linker in the construction of Metal-Organic Frameworks (MOFs). ipn.mxrsc.org MOFs are crystalline materials with high porosity and surface area, making them promising for applications in gas storage, separation, and catalysis. ipn.mx The specific functionalities of the linker, including the potential for post-synthetic modification at the halogen sites, can be used to tune the properties of the resulting MOF. ipn.mxrsc.org Transition metal-based MOFs, in particular, are explored for their catalytic and adsorptive properties in environmental remediation. ipn.mx

Applications of Dimethyl 5 Bromo 2 Iodoisophthalate As a Versatile Synthetic Building Block

Development of Diverse Molecular Scaffolds in Organic Chemistry

Dimethyl 5-bromo-2-iodoisophthalate has emerged as a highly valuable and versatile building block in organic synthesis, primarily owing to the differential reactivity of its two halogen substituents. The presence of both a bromine and an iodine atom on the aromatic ring allows for selective, sequential functionalization through various cross-coupling reactions. This unique structural feature enables the programmed introduction of different substituents, paving the way for the construction of a wide array of complex and diverse molecular scaffolds.

The key to the synthetic utility of this compound lies in the greater reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for the selective reaction at the 2-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations. This sequential functionalization strategy provides a powerful tool for the synthesis of highly substituted and intricate aromatic systems that would be challenging to prepare using other methods.

A prime example of this strategy is the sequential application of Sonogashira and Suzuki cross-coupling reactions. The more reactive C-I bond can first undergo a Sonogashira coupling with a terminal alkyne, introducing an alkynyl substituent at the 2-position. The remaining C-Br bond can then be subjected to a Suzuki coupling with a boronic acid to introduce a different aryl or vinyl group at the 5-position. This stepwise approach offers precise control over the final molecular architecture.

Furthermore, the ester functionalities at the 1- and 3-positions can be readily hydrolyzed to the corresponding carboxylic acids or converted into other functional groups, adding another layer of synthetic versatility. These carboxylic acid groups can participate in further reactions, such as amide bond formation or the construction of macrocycles and coordination polymers.

The strategic placement of the bromo and iodo substituents, along with the diester groups, makes this compound an ideal precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. Following the initial cross-coupling reactions to introduce appropriate side chains, subsequent intramolecular reactions can lead to the formation of polycyclic aromatic compounds and other complex ring systems.

While specific, detailed research findings on the extensive use of this compound for the development of a wide range of molecular scaffolds are still emerging in the scientific literature, the principles of its reactivity are well-established through studies on analogous dihalogenated aromatic compounds. The potential applications span from the synthesis of novel organic materials with tailored electronic and photophysical properties to the construction of core structures for biologically active molecules.

Computational and Theoretical Studies on Dimethyl 5 Bromo 2 Iodoisophthalate

Electronic Structure and Reactivity Predictions

Computational chemistry offers a powerful lens through which to examine the intricate electronic landscape of dimethyl 5-bromo-2-iodoisophthalate. By employing sophisticated theoretical models, researchers can predict its behavior in chemical reactions and understand the fundamental properties that govern its reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling accurate calculations of molecular properties. For this compound, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to determine its optimized geometry, electronic structure, and vibrational frequencies. rsc.orgnih.gov These calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule.

DFT is also instrumental in predicting various electronic properties. For instance, calculations on similar substituted halobenzenes have been used to determine parameters like ionization potential, electron affinity, and total energy, which are vital for understanding the molecule's stability and reactivity. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the halogen atoms, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to have significant contributions from the carbonyl groups of the ester functionalities and the carbon atoms attached to the halogens, marking them as potential sites for nucleophilic attack. mdpi.comyoutube.com The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org

Table 1: Predicted Frontier Molecular Orbital Energies for a Representative Substituted Benzene

OrbitalEnergy (eV)
HOMO-7.90
LUMO-1.50
HOMO-LUMO Gap6.40

Note: The values in this table are illustrative and based on typical DFT calculations for substituted halobenzenes. Actual values for this compound would require specific calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound is inherently uneven due to the presence of electronegative oxygen, bromine, and iodine atoms. This charge distribution can be quantified through methods like Mulliken population analysis or visualized using Molecular Electrostatic Potential (MEP) maps. mdpi.comresearchgate.net

MEP maps provide a color-coded representation of the electrostatic potential on the molecule's surface. libretexts.orgyoutube.comyoutube.com For this compound, regions of negative potential (typically colored red or orange) are expected around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character. researchgate.net Regions of positive potential (colored blue) are likely to be found around the hydrogen atoms of the methyl groups and, significantly, on the halogen atoms, particularly the iodine, along the C-I bond axis. This positive region on the halogen is known as a "σ-hole" and is crucial for understanding halogen bonding. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

For example, in nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the halogen atoms, DFT calculations can be used to model the entire reaction pathway. nih.govrsc.orgyoutube.com These models can help determine whether the reaction proceeds through a stepwise mechanism involving a Meisenheimer complex or a concerted mechanism. nih.govrsc.org The calculated activation energies for the substitution of bromine versus iodine can predict which halogen is more likely to be displaced under specific reaction conditions. Studies on related halobenzenes suggest that the C-I bond is generally weaker and more susceptible to cleavage than the C-Br bond, making the iodine atom a more probable leaving group. nih.gov

Conformational Analysis and Intermolecular Interactions (e.g., Halogen Bonding)

The three-dimensional arrangement of the atoms in this compound, or its conformation, is crucial for its physical properties and how it interacts with other molecules. The rotation around the single bonds, particularly the C-C bonds connecting the ester groups to the benzene ring, can lead to different conformers with varying energies. Computational methods can be used to identify the most stable conformer and the energy barriers for rotation.

A particularly important intermolecular interaction for this molecule is halogen bonding. researchgate.net This is a non-covalent interaction where the electrophilic region (the σ-hole) on a halogen atom interacts with a Lewis base. chemistryviews.org In the case of this compound, both the bromine and iodine atoms can act as halogen bond donors. Theoretical studies on similar iodo- and bromo-substituted aromatic compounds have shown that the strength of the halogen bond is influenced by the nature of the substituents on the aromatic ring. chemistryviews.org Electron-withdrawing groups tend to enhance the positive character of the σ-hole and thus strengthen the halogen bond. chemistryviews.org These interactions play a significant role in the crystal packing and the design of supramolecular assemblies. mdpi.comnih.gov

Spectroscopic Property Predictions for Structural Elucidation

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which is essential for the structural characterization of molecules like this compound.

By calculating the vibrational frequencies using DFT, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. nih.govnih.gov The predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups.

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. researchgate.netacs.orgacs.orgrsc.orgresearchgate.net These predictions are highly valuable for assigning the complex NMR spectra of polysubstituted aromatic compounds. For this compound, calculating the 1H and 13C NMR spectra can help in the unambiguous assignment of each proton and carbon atom in the molecule, which can be challenging to determine solely from experimental data. acs.org

Advanced Analytical Methodologies for Characterizing Derived Compounds

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for verifying the elemental composition of newly synthesized molecules. Unlike low-resolution mass spectrometry which provides the molecular weight as a whole number, HRMS measures mass with extremely high accuracy, typically to several decimal places. libretexts.org This precision allows for the determination of a unique molecular formula. libretexts.org

The basis of HRMS lies in the fact that the exact masses of atoms are not integers (except for Carbon-12, which is defined as 12.00000 amu). libretexts.org For instance, hydrogen (¹H) has a mass of 1.00783 amu and oxygen (¹⁶O) has a mass of 15.9949 amu. libretexts.org This slight mass deviation means that two different molecular formulas with the same nominal mass will have distinct high-resolution masses.

For compounds derived from Dimethyl 5-bromo-2-iodoisophthalate, the presence of bromine and iodine provides a distinctive isotopic pattern that further aids in confirmation. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while iodine is monoisotopic (¹²⁷I). This results in a characteristic cluster of peaks in the mass spectrum, and the high resolving power of HRMS can distinguish these isotopic signatures, providing unambiguous evidence for the presence and number of halogen atoms. A program can then be used to match the measured exact mass to the closest possible combination of atoms, confirming the molecular formula with a high degree of confidence. researchgate.net

Table 1: Exact Masses of Relevant Isotopes This interactive table provides the precise masses of isotopes relevant to the analysis of this compound and its derivatives.

Isotope Exact Mass (amu)
¹H 1.00783
¹²C 12.00000
¹⁴N 14.0031
¹⁶O 15.9949
⁷⁹Br 78.9183
⁸¹Br 80.9163

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed connectivity and spatial arrangement of atoms within a molecule. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular structure can be assembled. uobasrah.edu.iqwiley.com

¹H NMR Spectroscopy: This technique provides information about the different types of protons in a molecule. The chemical shift of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For derivatives of this compound, the aromatic region of the ¹H NMR spectrum is particularly informative, with the substitution pattern on the benzene (B151609) ring dictating the number and splitting of the signals. mnstate.edu

¹³C NMR Spectroscopy: This method detects the carbon atoms in a molecule. acs.org The number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments. mnstate.edu In molecules with symmetry, fewer signals will be observed than the total number of carbon atoms. mnstate.eduresearchgate.net The chemical shifts provide information about the type of carbon (e.g., aromatic, carbonyl, alkyl).

2D NMR Techniques: When one-dimensional spectra are insufficient to fully resolve a complex structure, two-dimensional (2D) NMR experiments are employed. ipb.pt These techniques correlate signals from different nuclei, providing a roadmap of atomic connectivity. ipb.pt

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It helps to identify spin systems within a molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. It is a powerful tool for assigning carbon resonances. researchgate.net

Table 2: Expected NMR Spectral Features for this compound This interactive table summarizes the anticipated ¹H and ¹³C NMR signals for the parent compound, which serves as a reference for analyzing its derivatives.

Nucleus Signal Type Expected Chemical Shift Range (ppm) Description
¹H Singlet ~8.0-8.5 Aromatic proton between the two ester groups
¹H Singlet ~8.0-8.5 Aromatic proton adjacent to the bromine atom
¹H Singlet (x2) ~3.9 Methyl protons of the two ester groups
¹³C Singlet ~165 Carbonyl carbons of the ester groups
¹³C Singlet ~130-140 Aromatic carbons attached to substituents
¹³C Singlet ~125-135 Aromatic carbons bearing protons
¹³C Singlet ~90-100 Aromatic carbon attached to iodine

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. rigaku.com When a compound can be grown as a single crystal, irradiating it with X-rays produces a diffraction pattern. rigaku.com Mathematical analysis of this pattern yields a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. rigaku.com

This technique provides unambiguous information on:

Bond lengths and angles: Precise measurements that confirm the molecular geometry.

Absolute configuration: It is the primary method for determining the absolute stereochemistry of chiral molecules. rigaku.com

Conformation: It reveals the spatial arrangement of the molecule in the solid state. For example, in a related phthalate (B1215562) ester derivative, X-ray analysis showed a non-planar structure with a significant dihedral angle between the two aromatic rings. nih.gov

Intermolecular interactions: It provides insight into how molecules pack together in the crystal, revealing interactions such as hydrogen bonds and π-stacking. nih.govresearchgate.net

For derivatives of this compound, the heavy bromine and iodine atoms scatter X-rays strongly, which can simplify the structure solution process. researchgate.netnih.gov The resulting crystal structure provides the ultimate proof of the molecular architecture. nih.govrsc.org

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatography is a fundamental set of techniques used to separate the components of a mixture. researchgate.net This is essential for isolating the desired product from a reaction mixture and for assessing its purity. tricliniclabs.comchromforum.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis and purification of a broad range of compounds, including phthalate esters. tricliniclabs.commdpi.comresearchgate.net In reversed-phase HPLC, a common mode for these types of compounds, a nonpolar stationary phase is used with a polar mobile phase. chromforum.orgnih.gov Compounds are separated based on their relative hydrophobicity. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The purity of a sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. chromforum.orgchromforum.org

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. youtube.com The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. youtube.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase. youtube.comnih.gov GC is often coupled with a mass spectrometer (GC-MS), providing both retention time information and mass spectral data for definitive identification of components in a mixture. researchgate.net

Table 3: Common Chromatographic Methods for Isophthalate (B1238265) Derivatives This interactive table outlines the principles and applications of HPLC and GC for the analysis of compounds derived from this compound.

Technique Principle Stationary Phase Example Mobile Phase Example Application
HPLC Partitioning between a liquid mobile phase and a solid stationary phase. C18 (octadecylsilane) Acetonitrile/Water gradient Purity assessment, preparative isolation of polar and non-polar compounds.

| GC | Partitioning between a gas mobile phase and a liquid or solid stationary phase. | Polysiloxane | Helium, Nitrogen | Purity assessment of volatile derivatives, analysis of reaction byproducts. |

Emerging Research Directions and Future Challenges for Dimethyl 5 Bromo 2 Iodoisophthalate

Development of More Sustainable and Efficient Synthetic Routes

There is no available literature detailing efforts to develop sustainable or more efficient synthetic pathways specifically for Dimethyl 5-bromo-2-iodoisophthalate. While standard halogenation and esterification methods can be inferred for its synthesis, research into green chemistry approaches, such as minimizing solvent use, employing safer reagents, or reducing energy consumption for this particular compound, has not been published.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability. rsc.orgresearchgate.net The precise control over reaction parameters in flow reactors could be particularly beneficial for managing the exothermic nature of certain halogenation or coupling reactions. rsc.org Despite the potential benefits, there are no published reports on the integration of the synthesis or functionalization of this compound into these modern technology platforms.

Design of Next-Generation Molecular Architectures Based on its Reactivity

The unique positioning of the bromo, iodo, and diester functionalities suggests that this compound could serve as a versatile scaffold for constructing advanced molecular architectures. Its differential reactivity could be exploited to synthesize complex polymers, metal-organic frameworks (MOFs), or intricate pharmaceutical intermediates. The design and synthesis of such next-generation structures are active areas of chemical research. nih.gov Nevertheless, no studies have been published that specifically use this compound as a starting material for these applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dimethyl 5-bromo-2-iodoisophthalate, and how can reaction conditions be tailored to maximize yield?

  • Methodological Answer : The synthesis typically involves halogenation and esterification steps. For bromination and iodination, controlled reaction temperatures (e.g., 0–5°C for bromine stability) and catalysts like Pd(PPh₃)₄ for cross-coupling reactions are critical. Solvent selection (e.g., DMF for polar aprotic conditions) and stoichiometric ratios of halide precursors (e.g., NaI for iodination) must be optimized to avoid dihalogenation by-products. Post-synthesis, column chromatography with hexane/ethyl acetate gradients (e.g., 3:1 ratio) is recommended for purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Identify ester groups (δ ~3.8–3.9 ppm for methyl esters) and aromatic protons (split patterns due to bromo/iodo substituents).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine/iodine.
  • Elemental Analysis : Validate C, H, and halogen content to confirm purity (>95%) .

Q. How should researchers handle solubility challenges during crystallization?

  • Methodological Answer : Use mixed-solvent systems (e.g., dichloromethane/hexane) for slow evaporation. For X-ray crystallography, ensure crystal stability by avoiding moisture and using low-temperature data collection (e.g., 100 K). SHELXL software is recommended for structure refinement, particularly for resolving halogen-heavy atom disorder .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity in Suzuki-Miyaura couplings. Compare computed iodine/bromine bond dissociation energies with experimental yields to identify optimal catalytic systems (e.g., Pd(OAc)₂ with SPhos ligands) .

Q. What strategies mitigate conflicting crystallographic data when halogen atoms cause disorder?

  • Methodological Answer : In SHELXL, apply "PART" instructions to model split positions for iodine/bromine atoms. Use restraints (e.g., SIMU/DELU) to refine anisotropic displacement parameters. Validate with residual density maps (e.g., max/min < 1.0 eÅ⁻³) .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for electronic applications?

  • Methodological Answer : Utilize the iodobenzene moiety as a coordination site for transition metals (e.g., Cu²⁺ or Zn²⁺). Solvothermal synthesis in DMF at 80–100°C promotes framework assembly. Characterize porosity via BET surface area analysis and electronic properties via UV-vis-NIR spectroscopy .

Data Contradiction & Optimization

Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer :

  • Step 1 : Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on chemical shifts.
  • Step 2 : Perform 2D NMR (e.g., HSQC, HMBC) to confirm proton-carbon correlations.
  • Step 3 : Cross-validate with computational NMR tools (e.g., ACD/Labs or Gaussian) using the IEFPCM solvent model .

Q. What purification methods are effective for removing halogenated by-products?

  • Methodological Answer : Combine silica gel chromatography (hexane:EtOAc gradient) with recrystallization in ethanol/water. Monitor purity via TLC (Rf ~0.3–0.4) and confirm with GC-MS to detect low-abundance contaminants .

Safety & Handling

Q. What precautions are critical when handling this compound in halogenation reactions?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile iodine.
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Waste Disposal : Quench residual halogens with Na₂S₂O₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.